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molecular formula C15H14O3 B140485 4-Benzyloxy-3-methoxybenzaldehyde CAS No. 2426-87-1

4-Benzyloxy-3-methoxybenzaldehyde

Cat. No. B140485
M. Wt: 242.27 g/mol
InChI Key: JSHLOPGSDZTEGQ-UHFFFAOYSA-N
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Patent
US04950674

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100.0 g, 0.657 mole), benzyl bromide (112.4 g, 0.657 mole), and potassium carbonate (90.8 g, 0.657 mole) was heated overnight at reflux in 600 ml of dry acetonitrile (dried over 4A molecular sieves). The reaction mixture was stripped to dryness on a rotary evaporator. A white solid was obtained which was recrystallized form ethanol and dried in vacuo overnight at 80° C., to give 147.45 g (92.6% yield) of white crystalline product, mp 58°-63° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[O:1][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:6]=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
112.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
90.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was stripped to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A white solid was obtained which
CUSTOM
Type
CUSTOM
Details
was recrystallized form ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 80° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 147.45 g
YIELD: PERCENTYIELD 92.6%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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